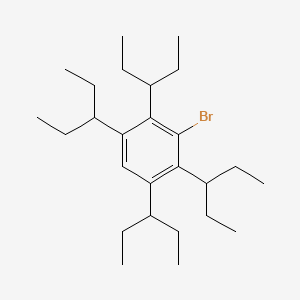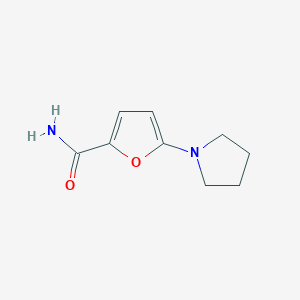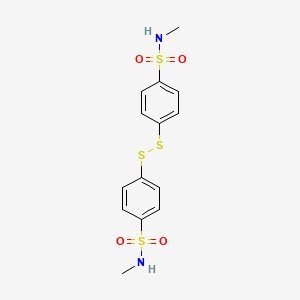
4,4'-Disulfanediylbis(N-methylbenzene-1-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two sulfonamide groups attached to a disulfide bridge, which imparts distinct chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) typically involves the reaction of N-methylbenzene-1-sulfonamide with a disulfide compound under controlled conditions. One common method includes the use of oxidizing agents to facilitate the formation of the disulfide bridge between two N-methylbenzene-1-sulfonamide molecules. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective for reducing the disulfide bond.
Nucleophiles: Amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) involves its ability to interact with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can form hydrogen bonds with target proteins, while the disulfide bridge can undergo redox reactions, influencing the activity of enzymes and other proteins . These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): A structurally similar compound with triazole rings instead of benzene rings.
Uniqueness
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is unique due to its specific combination of sulfonamide and disulfide functionalities, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise control over redox states and protein interactions.
Propriétés
Numéro CAS |
917761-25-2 |
|---|---|
Formule moléculaire |
C14H16N2O4S4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
N-methyl-4-[[4-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-7-3-11(4-8-13)21-22-12-5-9-14(10-6-12)24(19,20)16-2/h3-10,15-16H,1-2H3 |
Clé InChI |
QMVZLHJNTVBHIG-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
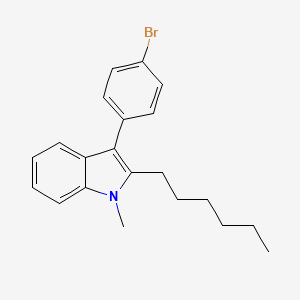


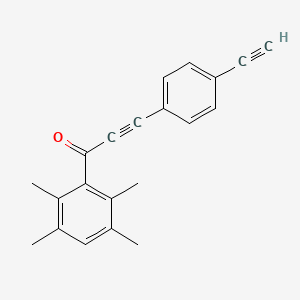
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)


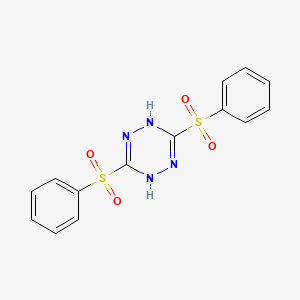
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)


